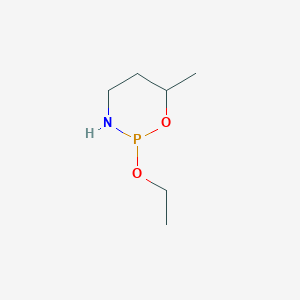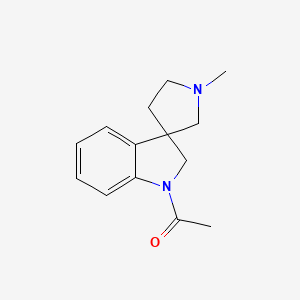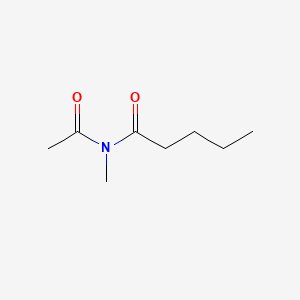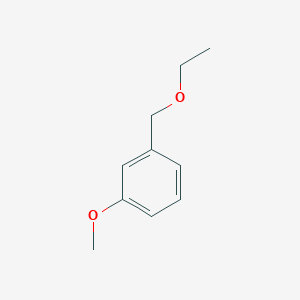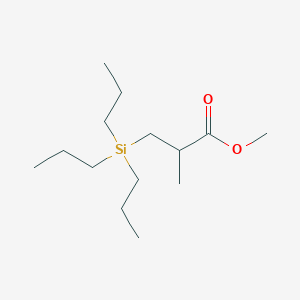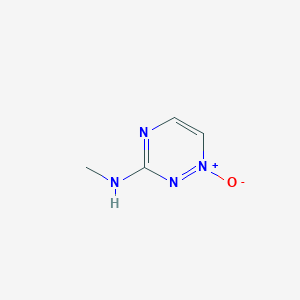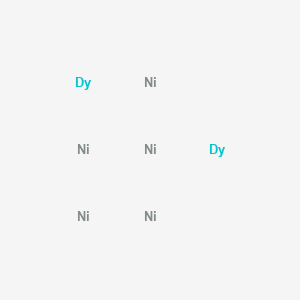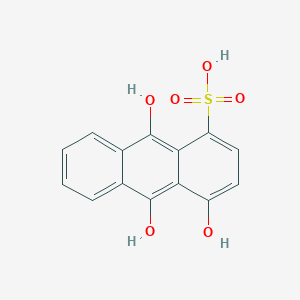
4,9,10-Trihydroxyanthracene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,9,10-Trihydroxyanthracene-1-sulfonic acid is an aromatic sulfonic acid derivative of anthracene This compound is characterized by the presence of three hydroxyl groups and one sulfonic acid group attached to the anthracene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,9,10-Trihydroxyanthracene-1-sulfonic acid typically involves the sulfonation of anthracene derivatives. One common method is the reaction of anthracene with sulfuric acid, which introduces the sulfonic acid group into the aromatic ring. The hydroxyl groups can be introduced through subsequent hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents .
Industrial Production Methods: Industrial production of this compound may involve high-speed ball milling (HSBM) of arenes with sodium bisulfate monohydrate (NaHSO4·H2O) in the presence of phosphorus pentoxide (P2O5). This method is advantageous due to its efficiency and the elimination of harmful organic solvents .
Chemical Reactions Analysis
Types of Reactions: 4,9,10-Trihydroxyanthracene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of dihydroxyanthracene derivatives.
Substitution: Formation of various substituted anthracene derivatives.
Scientific Research Applications
4,9,10-Trihydroxyanthracene-1-sulfonic acid has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of dyes and pigments.
Biology: Investigated for its potential as an antioxidant due to its hydroxyl groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,9,10-Trihydroxyanthracene-1-sulfonic acid involves its interaction with various molecular targets. The hydroxyl groups can participate in redox reactions, while the sulfonic acid group can enhance the compound’s solubility and reactivity. These properties enable the compound to interact with biological molecules, potentially modulating pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Anthraquinone-2-sulfonic acid: Similar in structure but lacks the hydroxyl groups.
9,10-Anthraquinone: Lacks both the sulfonic acid and hydroxyl groups.
1,4-Dihydroxyanthraquinone: Contains hydroxyl groups but lacks the sulfonic acid group.
Uniqueness: 4,9,10-Trihydroxyanthracene-1-sulfonic acid is unique due to the combination of hydroxyl and sulfonic acid groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
64651-73-6 |
|---|---|
Molecular Formula |
C14H10O6S |
Molecular Weight |
306.29 g/mol |
IUPAC Name |
4,9,10-trihydroxyanthracene-1-sulfonic acid |
InChI |
InChI=1S/C14H10O6S/c15-9-5-6-10(21(18,19)20)12-11(9)13(16)7-3-1-2-4-8(7)14(12)17/h1-6,15-17H,(H,18,19,20) |
InChI Key |
AWSKIBVUNUTFCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C(=CC=C(C3=C2O)S(=O)(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


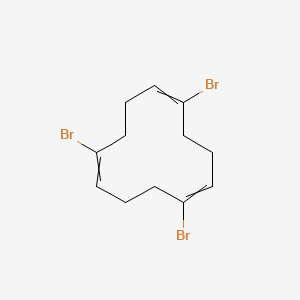
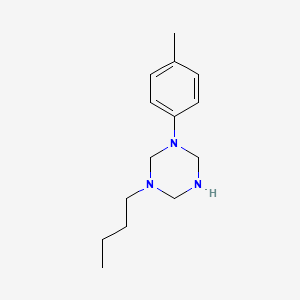
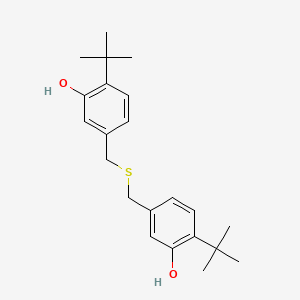
![5-[2-(Nonane-1-sulfonyl)propyl]-2H-1,3-benzodioxole](/img/structure/B14488624.png)
